
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as PTUPB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PTUPB is a small molecule that has been synthesized and studied for its pharmacological properties.
Mécanisme D'action
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide has been shown to modulate the activity of several enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammatory response. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression. In addition, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. In addition, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several future directions for the study of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide. One direction is to further investigate its potential as a therapeutic agent in various diseases. Another direction is to study its mechanism of action in more detail. In addition, the development of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide analogs with improved solubility and potency is an area of future research. Finally, the safety and efficacy of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide in humans needs to be studied further in order to determine its potential as a therapeutic agent in humans.
Méthodes De Synthèse
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide is synthesized using a multi-step process that involves the reaction of 2-(1H-pyrazol-1-yl)ethanamine with 2-bromoethyl thiophene-2-carboxylate to form the intermediate 2-(2-(thiophen-2-yl)ethyl)-1H-pyrazole. This intermediate is then reacted with 3-(phenylsulfonyl)propionyl chloride to form N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide. The synthesis method has been optimized to produce N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide in high yields and purity.
Applications De Recherche Scientifique
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. Inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease have been studied using N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-18(9-13-26(23,24)15-6-2-1-3-7-15)19-14-16(17-8-4-12-25-17)21-11-5-10-20-21/h1-8,10-12,16H,9,13-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIWONYMQPSMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

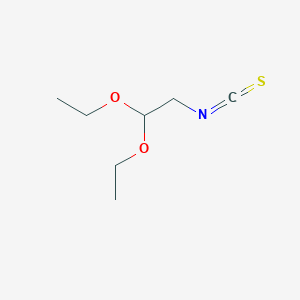

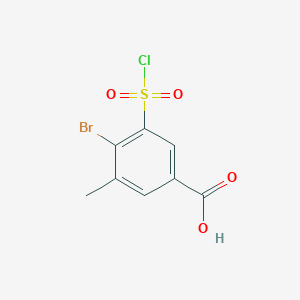
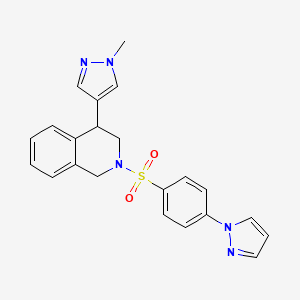
![2-{[(3-Aminophenyl)carbamoyl]amino}acetamide](/img/structure/B2999606.png)
![2-Chloro-N-[[5-(difluoromethyl)-2-methylpyrazol-3-yl]methyl]propanamide](/img/structure/B2999607.png)
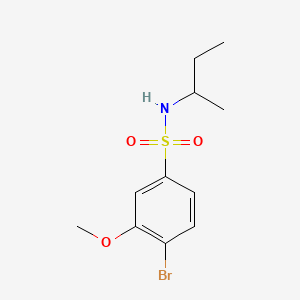
![(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane](/img/structure/B2999610.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999611.png)
![(3Ar,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2999612.png)
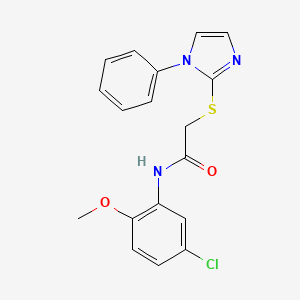
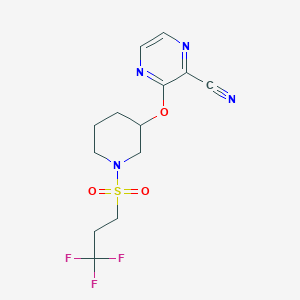
![ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2999619.png)
